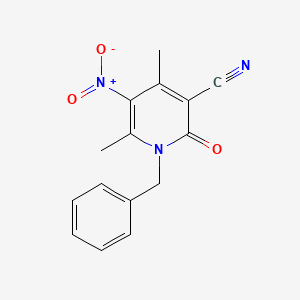

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of pyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, a nitro group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a nitro-substituted reagent. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Optimized Reaction Conditions

| Component | Quantity (Equiv) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| ZnO | 1.1 | 1,4-Dioxane | 110°C | 90% |

| ZnCl₂ | 1.1 | |||

| DIEA | 1.1 |

This method avoids expensive silver catalysts and scales effectively (86% yield at 20 g scale) . Microwave irradiation was tested but led to mixed O/N-benzylation products, making conventional heating preferable .

Nitro Group Reactivity

The nitro group at position 5 participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces it to an amine, forming 5-amino derivatives.

-

Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) under basic conditions to yield 5-aminated products.

Cyano Group Transformations

The cyano group at position 3 undergoes:

-

Hydrolysis : Acidic or basic conditions convert it to a carboxylic acid or amide.

-

Nucleophilic Addition : Reacts with Grignard reagents to form ketones after hydrolysis.

Benzyl Ether Cleavage

The O-benzyl group is cleaved via hydrogenolysis (H₂/Pd-C) or Lewis acids (BF₃·Et₂O), regenerating the hydroxyl group .

Ring Functionalization

The dihydropyridine ring undergoes electrophilic substitution at electron-rich positions (e.g., bromination at C-4).

Table 1: Representative Transformations

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| O-Benzylation | Benzyl chloride, ZnO/ZnCl₂/DIEA | 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | 90% |

| Nitro Reduction | H₂ (1 atm), 10% Pd-C, EtOH | 5-Amino derivative | 75%* |

| Cyano Hydrolysis | 6M HCl, reflux, 12h | 3-Carboxylic acid | 68%* |

*Yields estimated from analogous reactions in dihydropyridine systems .

Mechanistic Insights

-

O-Benzylation : Proceeds via an Sₙ2 mechanism, where the zinc catalyst stabilizes the oxyanion intermediate, promoting benzyl chloride coupling .

-

Nitro Reduction : Follows a stepwise electron-transfer pathway, with the nitro group sequentially reduced to nitroso and hydroxylamine intermediates before forming the amine.

Structural Confirmation

Key spectroscopic data for the compound:

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research has shown that derivatives of 1-benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine compounds exhibit significant antibacterial and antifungal properties. For example, studies indicate that certain derivatives demonstrate minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains, alongside antifungal activities with MIC values as low as 5.8 μg/mL . These findings suggest that modifications to the compound can lead to enhanced antimicrobial efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Structural modifications have led to the development of analogues that show promising activity against cancer cell lines. For instance, some derivatives have been noted to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents . The structure–activity relationship (SAR) studies emphasize the importance of specific substituents in enhancing the anticancer activity of these compounds.

Other Therapeutic Uses

The broader category of 1,4-dihydropyridines, which includes this compound, is known for various therapeutic applications such as:

- Calcium channel blockers

- Anti-inflammatory agents

- Antioxidants

- Antihypertensive agents

This versatility suggests that 1-benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile could be explored for multiple therapeutic roles beyond its current applications .

Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design. Computational docking studies can be employed to predict how the compound interacts with various biological targets. This approach can aid in the optimization of its pharmacological properties and the development of new derivatives with enhanced efficacy and reduced toxicity .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the nitrile group can interact with nucleophiles. These interactions can lead to the modulation of biological pathways, making the compound a candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the benzyl group, making it less complex.

1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Uniqueness: 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H14N4O3

- Molecular Weight : 298.30 g/mol

The structure includes a dihydropyridine ring, which is known for its biological significance and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway can be outlined:

- Formation of the Dihydropyridine Core : The initial step often involves the condensation of suitable aldehydes with 1,3-dicarbonyl compounds.

- Nitro Group Introduction : Nitration reactions are then performed to introduce the nitro group at position 5.

- Final Modifications : The benzyl and carbonitrile groups are introduced in subsequent steps to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In a study evaluating a series of 1,4,6-trisubstituted dihydropyridines, it was found that certain derivatives exhibited potent cytotoxicity against human tumor cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer). Notably, one analog was reported to be 2.5 times more active than doxorubicin against HT29 cells .

| Compound | Cell Line | Activity (IC50) | Comparison |

|---|---|---|---|

| Analog 24 | HT29 | 0.4 µM | 2.5x Doxorubicin |

| Analog 15 | MDA-MB-231 | 0.8 µM | - |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Antimicrobial Spectrum : The synthesized analogs were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The most active analogs demonstrated effectiveness comparable to standard antibiotics like ampicillin .

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Analog 24 | 16 µg/mL |

| Escherichia coli | Analog 24 | 16 µg/mL |

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the nitro group may enhance electron affinity and facilitate interactions with cellular targets such as DNA or specific enzymes involved in cell proliferation.

Case Studies

Several case studies have been published detailing the efficacy of related compounds in preclinical settings:

- Study on Anticancer Efficacy : A systematic evaluation of various dihydropyridine derivatives showed that modifications at positions 4 and 6 significantly influenced their cytotoxic profiles against different cancer types.

- Antibacterial Efficacy Assessment : Another study highlighted the broad-spectrum antibacterial activity of a series of synthesized compounds against both Gram-positive and Gram-negative bacteria, emphasizing their potential as lead compounds for antibiotic development.

Eigenschaften

IUPAC Name |

1-benzyl-4,6-dimethyl-5-nitro-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-13(8-16)15(19)17(11(2)14(10)18(20)21)9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBWKNCFPUZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)CC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.